1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Description

Structural Position within Pyridinecarboxylic Acid Family

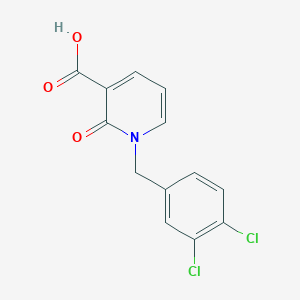

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is structurally defined by a pyridine ring bearing a carboxylic acid group at the third position and a 3,4-dichlorobenzyl substituent at the nitrogen atom (position 1). The compound also features a keto group at the second position, making it a 2-oxo-1,2-dihydropyridine derivative. This configuration places it within the broader class of pyridinecarboxylic acids, which are pyridine derivatives containing carboxylic acid functionalities, often contributing to their chemical reactivity and biological activity. The presence of the dichlorobenzyl moiety introduces halogen substitution, which can influence electronic properties and intermolecular interactions.

Historical Development of Substituted Pyridinecarboxylic Acids

The development of substituted pyridinecarboxylic acids has evolved significantly since the mid-20th century, driven by their diverse applications in medicinal chemistry and agrochemicals. Early research focused on simple pyridinecarboxylic acids, such as nicotinic acid derivatives, progressing to more complex substitutions including halogenated benzyl groups. The introduction of dichlorobenzyl substituents was motivated by the desire to modulate pharmacokinetic and physicochemical properties, enhancing compound stability and target specificity. These advances have been supported by synthetic methodologies enabling selective substitution on the pyridine ring and nitrogen atom, facilitating the generation of compounds like this compound.

Significance in Heterocyclic Chemistry Research

Within heterocyclic chemistry, this compound represents an important scaffold for studying the effects of heteroatom substitution and ring functionalization. The compound’s 2-oxo-1,2-dihydropyridine core is a versatile motif that exhibits tautomerism and diverse coordination chemistry, making it a subject of interest for catalyst design and metal complex formation. Additionally, the dichlorobenzyl group contributes to the study of halogen bonding and electronic modulation in heterocyclic systems. Research findings have demonstrated that such compounds can serve as intermediates in the synthesis of more complex heterocyclic frameworks with potential applications in pharmaceuticals and materials science.

Relationship to Other Dihydropyridine Derivatives

This compound is structurally related to other dihydropyridine derivatives, which are characterized by partial saturation of the pyridine ring and substitution patterns that influence their chemical behavior. Unlike classical 1,4-dihydropyridines known for calcium channel blocking activity, this compound features a 1,2-dihydro configuration with a keto group at position 2, distinguishing its electronic and steric properties. Its relationship to other derivatives lies in the shared pyridine core and carboxyl functionality, but with unique substituents like the 3,4-dichlorobenzyl group that affect its reactivity and potential applications in synthetic organic chemistry.

Data Table: Key Chemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C13H11Cl2N3O2 |

| Molecular Weight | Approximately 312.15 g/mol |

| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |

| CAS Number | 242797-50-8 |

| Structural Features | Pyridine ring, 2-oxo group, 3-carboxylic acid, 3,4-dichlorobenzyl substitution |

| Chemical Class | Pyridinecarboxylic acid derivative |

Detailed Research Findings

Structural Analysis: Spectroscopic and crystallographic studies reveal that the compound maintains planarity in the pyridine ring with slight distortions due to the bulky dichlorobenzyl substituent. The 2-oxo group participates in intramolecular hydrogen bonding, influencing molecular conformation.

Synthetic Routes: Efficient synthetic strategies involve nucleophilic substitution on 2-oxo-1,2-dihydropyridine precursors with 3,4-dichlorobenzyl halides under controlled conditions, yielding high-purity products suitable for further derivatization.

Chemical Reactivity: The compound exhibits typical carboxylic acid reactivity, including esterification and amidation, while the dichlorobenzyl moiety imparts enhanced lipophilicity and potential for halogen bonding interactions, which are under investigation for supramolecular chemistry applications.

Comparative Studies: When compared to other dihydropyridine derivatives, the presence of the 3,4-dichlorobenzyl group significantly alters electronic distribution, as evidenced by computational studies indicating shifts in HOMO-LUMO gaps, which may affect biological activity profiles in related compounds.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-4-3-8(6-11(10)15)7-16-5-1-2-9(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAIYFASDWZOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377253 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64488-03-5 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid or its derivatives (e.g., 2-hydroxynicotinic acid).

- 3,4-dichlorobenzyl halide (commonly chloride or bromide) as the alkylating agent.

- Reagents for activation of the carboxylic acid or for conversion to acid chloride if needed.

- Bases such as potassium hydroxide or other suitable bases for deprotonation and alkylation.

- Solvents such as ethanol, dimethylformamide (DMF), or other polar aprotic solvents.

Alkylation of Pyridine Nitrogen

The key step involves nucleophilic substitution where the nitrogen atom of the pyridine ring is alkylated by 3,4-dichlorobenzyl halide. This reaction typically proceeds under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity.

- Reaction conditions: reflux or elevated temperature in polar solvents.

- Base: KOH or similar strong base.

- Time: Several hours to ensure complete conversion.

Oxidation and Hydrolysis Steps

If starting from a precursor lacking the carboxylic acid group, oxidation or hydrolysis steps are employed to introduce the 3-pyridinecarboxylic acid moiety.

- Conversion of nitrile or ester intermediates to carboxylic acid by acidic or basic hydrolysis.

- Oxidation of methyl or other substituents to carboxylic acid using oxidizing agents.

Purification

- Crystallization from suitable solvents (e.g., ethanol, water mixtures).

- Filtration and washing to remove impurities.

- Drying under vacuum.

Characterization

- Melting point determination (typically around 190–192 °C for this compound).

- Spectroscopic methods: NMR, IR, MS.

- Purity assessment by HPLC or TLC.

Comparative Data Table of Related Compounds Preparation

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and its derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition suggests a potential role in the development of anti-inflammatory medications .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Case Study 1: Antimicrobial Efficacy

A study conducted by Zabiulla et al. synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that certain compounds had minimum inhibitory concentration (MIC) values lower than traditional antibiotics, suggesting their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

Case Study 2: Anti-inflammatory Activity

In a comparative study on COX inhibition, compounds derived from this pyridine derivative were shown to have IC50 values significantly lower than standard anti-inflammatory drugs like Indomethacin. This suggests a strong potential for developing new anti-inflammatory therapies .

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| Compound C | 0.140 | 0.007 |

| Indomethacin | 0.200 | 0.100 |

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Halogen Substitution and Lipophilicity :

- The 3,4-dichlorobenzyl group in the target compound increases molecular weight and lipophilicity compared to the 3-chlorobenzyl (263.68 g/mol) and 3,4-difluorobenzyl (265.00 g/mol) analogs. Chlorine’s higher atomic weight and van der Waals radius contribute to these differences .

- The 2,4-dichlorobenzyl isomer (CAS 338977-51-8) shares the same molecular formula as the target but exhibits distinct solubility profiles, likely due to steric and electronic differences in substitution patterns .

Melting Points :

Structural Modifications and Functional Group Additions

Pyridine Ring Modifications: The 5-chloro derivative () introduces an additional halogen on the pyridine ring, increasing molecular weight to 332.57 g/mol.

Carboxamide Derivatives :

Research and Application Notes

- Safety and Handling: Limited data are available, but analogs are typically labeled for research use only, emphasizing stability at room temperature .

Biological Activity

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 64488-03-5) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₃H₉Cl₂NO₃

- Molecular Weight : 298.13 g/mol

- Melting Point : 222-224 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉Cl₂NO₃ |

| Molecular Weight | 298.13 g/mol |

| Melting Point | 222-224 °C |

The biological activity of this compound is attributed to its structure resembling other biologically active compounds, particularly in the context of anticancer and antimicrobial activities. The compound's mechanism may involve:

- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.

- Interaction with Nucleic Acids : The compound may bind to nucleic acids or proteins that regulate cell growth and division.

Biological Activity Overview

Research indicates that derivatives of pyridinecarboxylic acids exhibit a range of biological activities:

-

Anticancer Activity :

- Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

- For instance, studies have shown that modifications in the structure can enhance the cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil.

-

Antimicrobial Activity :

- The compound may exhibit antibacterial and antifungal properties, which are common among pyridine derivatives.

- Specific derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

-

Anti-inflammatory Effects :

- Similar compounds have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Case Studies

Several studies provide insights into the biological activity of related compounds:

- Cytotoxicity Studies :

- Antimicrobial Testing :

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in developing effective derivatives:

- Inhibition Profiles : Studies indicate that specific substitutions at the benzyl position can significantly alter the inhibitory profiles against various biological targets .

- Synergistic Effects : Combinations of this compound with other pharmacophores have shown enhanced anticancer effects through synergistic mechanisms targeting multiple pathways involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid?

A common approach involves alkylation of a pyridinecarboxylic acid precursor with 3,4-dichlorobenzyl bromide. For example, intermediates like 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid ethyl ester can be alkylated with 3,4-dichlorobenzyl bromide under basic conditions, followed by hydrolysis to yield the target compound . Alternative routes include condensation reactions with aromatic aldehydes and subsequent cyclization, often requiring catalysts (e.g., palladium) and polar solvents like DMF .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : Key signals include aromatic proton resonances (δ 7.27–7.40 ppm for dichlorobenzyl protons) and pyridinone carbonyl carbons (δ 163–164 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and exact mass (e.g., 368.0532 Da for related derivatives) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups are diagnostic .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash immediately with water. Store in a cool, dry place away from oxidizing agents .

Q. What in vitro models are suitable for initial pharmacological screening?

The MTT assay on cancer cell lines (e.g., MCF-7) is widely used to assess cytotoxicity . For hypoglycemic activity, insulin-resistant hepatocyte models or glucose uptake assays in adipocytes are recommended, based on structural analogs showing potency in similar systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing substituted dihydropyridine derivatives?

Discrepancies often arise from tautomerism or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations. For example, the pyridinone ring’s H-5 proton (δ 6.76 ppm) shows coupling with H-4 and H-6, resolving ambiguities in splitting patterns . Deuterated DMSO is preferred to minimize solvent interference .

Q. How does the electronic nature of substituents influence the hypoglycemic activity of dihydropyridinecarboxylic acid derivatives?

Substituents at the 6-position significantly modulate activity. Bulky alkyl groups (e.g., 2,2-dimethylpropyl) enhance potency by improving lipophilicity and target engagement, while electron-withdrawing groups (e.g., nitro) reduce activity. SAR studies show a 10-fold potency difference between optimal and inactive analogs .

Q. What strategies optimize regioselectivity in alkylation reactions involving dichlorobenzyl groups?

- Use bulky bases (e.g., NaH) to deprotonate the pyridinone nitrogen selectively.

- Solvent polarity matters: DMF enhances nucleophilicity of the enolate intermediate, favoring alkylation at the 1-position over competing sites .

- Pre-complexation with Lewis acids (e.g., ZnCl₂) can direct electrophilic attack .

Q. How can computational methods predict the metabolic stability of dihydropyridine derivatives?

- Quantum Mechanical Calculations : Predict pKa (e.g., 4.44 for related compounds) to assess ionization under physiological conditions .

- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- QSAR Models : Use logP (e.g., 2.1–3.5 for active analogs) to correlate lipophilicity with clearance rates .

Q. What are the challenges in scaling up hydrolysis reactions for ester precursors?

Q. How do crystal polymorphism studies enhance formulation strategies?

Polymorphs impact solubility and bioavailability. Use X-ray diffraction (XRD) to identify stable forms and differential scanning calorimetry (DSC) to assess melting points (e.g., 128–130°C for a related compound). Hydrate formation can be mitigated by lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.